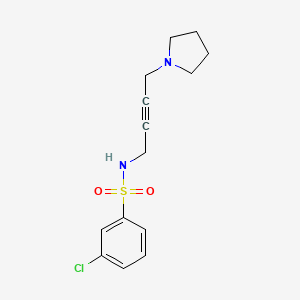

3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

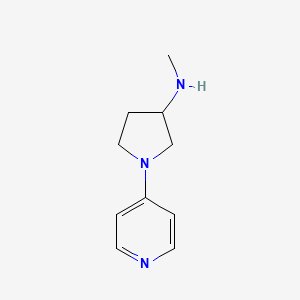

The compound “3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds often starts with the reaction between maleic anhydride and aromatic amines, which leads to the opening of the ring to yield a specific intermediate . This intermediate can then react with thionyl chloride (SOCl2) to afford the desired compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction between maleic anhydride and aromatic amines, followed by a reaction with thionyl chloride .Wissenschaftliche Forschungsanwendungen

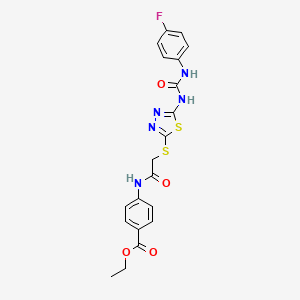

Carbonic Anhydrase Inhibition

A study on the synthesis and structure-affinity relationship of chlorinated pyrrolidinone-bearing benzenesulfonamides, including derivatives similar to 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide, revealed their potential as inhibitors of human carbonic anhydrases (CAs). These compounds displayed low nanomolar affinity against cancer-related CA IX, suggesting their application in developing selective CA inhibitors for therapeutic purposes (Balandis et al., 2020).

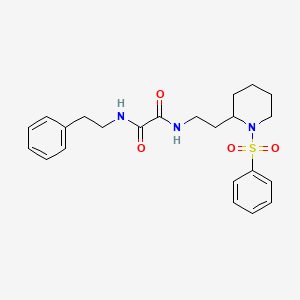

Antimicrobial Activity

Research on N-pyridin-3-yl-benzenesulfonamide, a compound structurally related to this compound, demonstrated significant antimicrobial activity. The synthesized compound showed great effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential for developing new antimicrobial agents (Ijuomah et al., 2022).

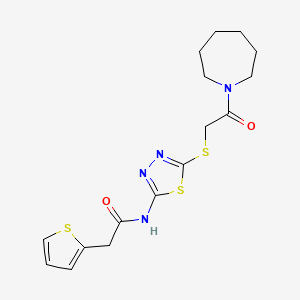

Synthesis and Catalysis

Another area of application is in synthesis and catalysis, where derivatives of benzenesulfonamide, akin to this compound, have been utilized. For instance, N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been involved in the base-free transfer hydrogenation of ketones, demonstrating the versatility of these compounds in catalytic processes (Ruff et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S/c15-13-6-5-7-14(12-13)20(18,19)16-8-1-2-9-17-10-3-4-11-17/h5-7,12,16H,3-4,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKBVNTXBNLPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2819926.png)

![N-[2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2819933.png)

![1-[3-(2-fluorophenyl)propanoyl]-N-(pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2819937.png)

![2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2819938.png)

![[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methanol](/img/structure/B2819940.png)